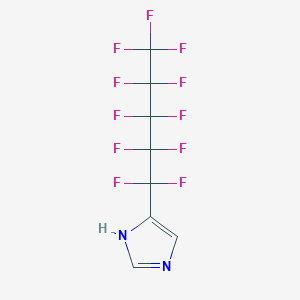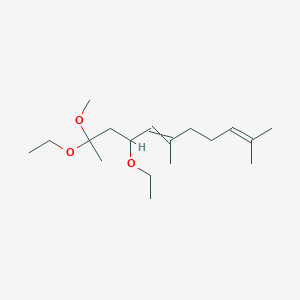
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is an organic compound with the molecular formula C16H30O3 It is characterized by the presence of two ethoxy groups, one methoxy group, and two methyl groups attached to an undecadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylundeca-2,6-diene and suitable alkylating agents.
Alkylation: The key step involves the alkylation of the starting material with ethyl and methoxy groups. This is achieved using reagents like ethyl iodide and methanol in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Purification: Employing purification techniques such as distillation and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Compounds with substituted functional groups
科学的研究の応用
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
8,8-Diethoxy-2,6-dimethyl-2-octanol: A tertiary alcohol with similar ethoxy and methyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A compound with a similar undecadiene backbone but different functional groups.
Uniqueness
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is unique due to its specific combination of ethoxy, methoxy, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
116121-05-2 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
8,10-diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene |
InChI |
InChI=1S/C18H34O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h11,13,17H,8-10,12,14H2,1-7H3 |
InChIキー |
PRKYYKKOXYSWNO-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(C)(OC)OCC)C=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


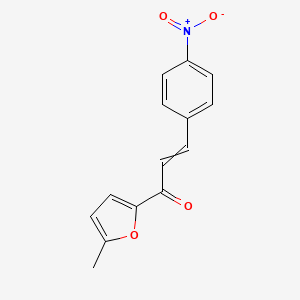
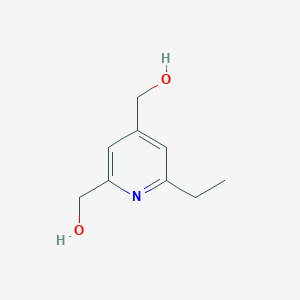
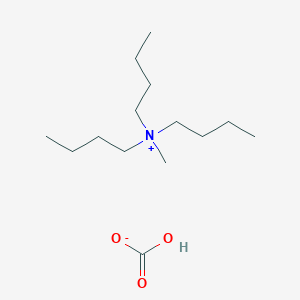

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
